molecular formula C18H19NO5 B5630879 N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B5630879
M. Wt: 329.3 g/mol
InChI Key: QTMNLMSRCFOTQP-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzodioxole core linked to a 3,4-dimethoxyphenethylamine moiety. This compound is structurally analogous to natural alkaloids and synthetic derivatives with reported pharmacological activities, including antitumor, antimicrobial, and multidrug resistance (MDR) reversal properties . Its synthesis typically involves coupling benzodioxole-5-carboxylic acid derivatives with appropriately substituted amines under catalytic or solvent-free conditions, followed by purification via column chromatography .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-21-14-5-3-12(9-16(14)22-2)7-8-19-18(20)13-4-6-15-17(10-13)24-11-23-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMNLMSRCFOTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with 2H-1,3-benzodioxole-5-carboxylic acid in the presence of coupling agents such as EDCI.HCl and DMAP in an anhydrous dichloromethane solvent . The reaction is carried out under nitrogen protection, initially at 0°C, followed by stirring at room temperature for 24 hours . The product is then purified through recrystallization using dichloromethane-ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in tetrahydrofuran (THF) at low temperatures.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. In the context of neurodegenerative diseases, the compound has been shown to interact with amyloid proteins, reducing their toxic effects on nerve cells .

Comparison with Similar Compounds

The structural and functional attributes of N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can be contextualized against related carboxamides and benzodioxole derivatives. Key comparisons include:

Substituent Effects on Physicochemical Properties
Compound Name Substituents (R-group) Melting Point (°C) Yield (%) Key Structural Features
This compound 3,4-Dimethoxyphenethyl Not reported Not reported Benzodioxole + 3,4-dimethoxy phenethyl
HSD-2 (N-(3,4-dimethoxyphenyl)benzodioxole-5-carboxamide) 3,4-Dimethoxyphenyl 175–177 75 Benzodioxole + 3,4-dimethoxy phenyl
HSD-4 (N-(3,5-dimethoxyphenyl)benzodioxole-5-carboxamide) 3,5-Dimethoxyphenyl 150.5–152 77 Benzodioxole + 3,5-dimethoxy phenyl
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) Benzamide + 3,4-dimethoxyphenethyl 90 80 Benzamide core (no benzodioxole)
N-[3-(Trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide 3-Trifluoromethylphenyl Not reported Not reported Electron-withdrawing CF₃ substituent

Key Observations :

  • Substituent Position : HSD-2 (3,4-dimethoxy) exhibits a higher melting point (175–177°C) than HSD-4 (3,5-dimethoxy; 150.5–152°C), suggesting that substituent symmetry and intermolecular interactions (e.g., π-π stacking) are influenced by methoxy group placement .
  • Core Modifications : Replacing benzodioxole with a benzamide (Rip-B) reduces melting point (90°C vs. >150°C for HSD derivatives), highlighting the role of the benzodioxole ring in stabilizing crystalline structures .
  • Electron Effects : Trifluoromethyl-substituted analogs (e.g., ) may exhibit altered solubility and bioavailability due to the electron-withdrawing nature of CF₃ compared to methoxy groups.
Structural and Crystallographic Insights

The crystal structure of 2-(3,4-dimethoxyphenyl)ethylazanium chloride dihydrate (–9) reveals:

  • Monoclinic System: Space group $ P2_1/c $, with unit cell parameters $ a = 21.977 \, \text{Å}, b = 12.2295 \, \text{Å}, c = 10.2217 \, \text{Å} $, and $ \beta = 93.490^\circ $.
  • Intermolecular Interactions : Hydrogen bonding between water molecules and the chloride ion stabilizes the lattice, a feature relevant to the solubility and stability of analogous carboxamides .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a benzodioxole ring and a dimethoxyphenyl group. Its synthesis typically involves the reaction of 3,4-dimethoxyphenethylamine with 2H-1,3-benzodioxole-5-carboxylic acid, utilizing coupling agents such as EDCI.HCl and DMAP in anhydrous dichloromethane.

Antidiabetic Properties

Recent studies highlight the antidiabetic potential of benzodioxole derivatives, including this compound. In vitro assays have shown that related compounds exhibit significant inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. For instance, derivatives demonstrated IC50 values ranging from 0.68 to 0.85 µM against α-amylase .

In vivo studies using streptozotocin-induced diabetic mice indicated that these compounds effectively reduced blood glucose levels significantly. For example, one derivative reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL after multiple doses .

Anticancer Activity

The anticancer efficacy of this compound has also been investigated. In vitro assays revealed that it exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 26 µM to 65 µM . This suggests a promising avenue for further research into its potential as an anticancer agent.

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. Compounds within the benzodioxole class have been evaluated for their ability to scavenge free radicals using DPPH assays. Although specific data for this compound was not detailed in the available studies, related compounds demonstrated moderate antioxidant activity with IC50 values around 86.3 µM .

Summary of Biological Activities

Activity IC50 Value Notes
α-Amylase Inhibition0.68 - 0.85 µMSignificant antidiabetic potential
Cancer Cell Cytotoxicity26 - 65 µMEffective against multiple cancer lines
Antioxidant Activity~86.3 µMModerate scavenging ability

Case Studies

  • Antidiabetic Efficacy : A study on the in vivo effects of benzodioxole derivatives showed substantial reductions in blood glucose levels in diabetic mice models after administration of the compound over several days .
  • Cytotoxicity in Cancer Research : In vitro studies have established that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile for therapeutic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization or multi-step condensation reactions. For example, nitroarene precursors can undergo cyclization using formic acid derivatives as CO surrogates under controlled temperatures (60–80°C) to optimize yield . Substituent positioning (e.g., 3,4-dimethoxy groups on the phenyl ring) may require protection-deprotection strategies to prevent side reactions during coupling steps . Solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% Pd) critically affect reaction efficiency.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography for absolute configuration determination, particularly for benzodioxole and dimethoxyphenyl moieties .
  • UV-Vis and FTIR to assess electronic transitions and functional group vibrations (e.g., carbonyl stretching at ~1680 cm⁻¹) .
  • DFT calculations to model electron density distribution and predict reactivity hotspots .

Q. What analytical methods are suitable for assessing purity and stability in storage?

  • Methodological Answer : Use HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) to monitor degradation products. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with TGA/DSC can identify thermal decomposition thresholds. Store under inert atmosphere (argon) at –20°C to minimize oxidation of methoxy groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific metabolic pathways or assay conditions. To address this:

  • Perform comparative dose-response assays (e.g., 0.1–100 µM) in paired cell lines (e.g., HEK293 vs. HepG2) under standardized media conditions.
  • Use knockout models (CRISPR/Cas9) to identify target proteins responsible for activity variations .
  • Validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. How can computational modeling predict the compound’s binding mechanisms with kinase targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (AMBER) to map interactions:

  • Focus on the benzodioxole ring’s π-π stacking with kinase hinge regions (e.g., ATP-binding sites).
  • Free energy perturbation (FEP) calculations can quantify the impact of methoxy substitutions on binding entropy .
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of kinase residues) .

Q. What methodologies optimize solubility without altering the core pharmacophore?

  • Methodological Answer :

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the ethyl linker, which hydrolyze in vivo .
  • Co-crystallization with cyclodextrins or surfactants (e.g., Poloxamer 407) to enhance aqueous solubility.
  • SAR studies :
  • Replace methoxy groups with bioisosteres (e.g., ethoxy or trifluoromethoxy) to balance lipophilicity .
  • Test salt forms (e.g., hydrochloride) for improved crystallinity .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact metabolic stability?

  • Methodological Answer :

  • Conduct in vitro microsomal assays (human liver microsomes, NADPH cofactor) to track metabolite formation via LC-MS/MS.
  • Methoxy groups typically reduce first-pass metabolism compared to hydroxy groups, as demonstrated in analogs with similar benzodioxole scaffolds .
  • Use isotope labeling (e.g., ¹⁴C at the ethyl linker) to quantify metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s cytotoxicity in primary vs. cancer cells?

  • Methodological Answer :

  • Dose optimization : Test sub-cytotoxic doses (e.g., 1–10 µM) in primary cells to identify therapeutic windows.
  • Transcriptomic profiling (RNA-seq) to compare stress-response pathways (e.g., p53 activation) between cell types.
  • Assess mitochondrial membrane potential (JC-1 staining) to differentiate apoptosis mechanisms .

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